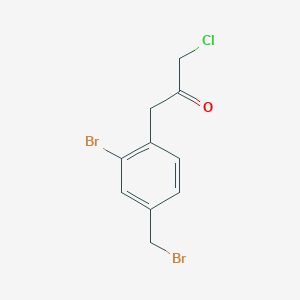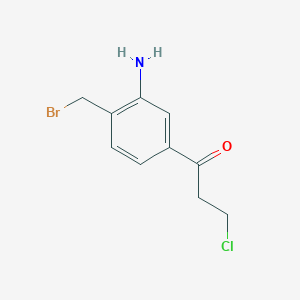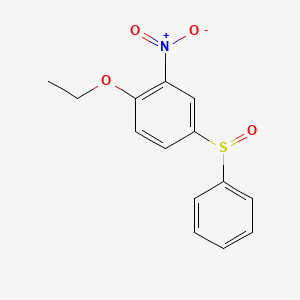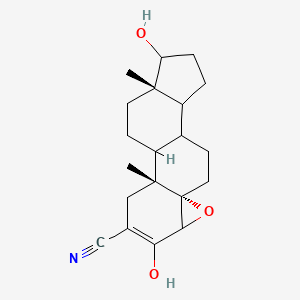
4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilostane is a synthetic steroid analog that inhibits the enzyme 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome and Conn’s syndrome in humans, as well as hyperadrenocorticism in dogs . Trilostane works by blocking the synthesis of adrenal steroids, including cortisol and aldosterone .
Preparation Methods
The synthesis of Trilostane typically involves the use of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol as a precursor compound . The process includes dissolving the precursor in a suitable solvent, followed by a series of chemical reactions to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trilostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Scientific Research Applications
Trilostane has a wide range of scientific research applications. In medicine, it is used to treat Cushing’s syndrome, Conn’s syndrome, and postmenopausal breast cancer . In veterinary medicine, it is used to manage hyperadrenocorticism in dogs . Additionally, Trilostane has been studied for its potential anti-cancer effects, particularly in hepatocellular carcinoma . It has also been used in research to understand the role of steroidogenesis in various biological processes .
Mechanism of Action
Trilostane exerts its effects by competitively inhibiting the enzyme 3-beta-hydroxysteroid dehydrogenase within the adrenal cortex . This inhibition reduces the synthesis of cortisol, aldosterone, and adrenal androgens . The compound’s action is dosage-dependent and reversible, although adrenal necrosis is a potential complication . Trilostane’s inhibition of steroidogenesis is the primary mechanism by which it treats conditions like Cushing’s syndrome and Conn’s syndrome .
Comparison with Similar Compounds
Trilostane is often compared with other steroidogenesis inhibitors such as mitotane . While both compounds are used to treat hyperadrenocorticism, Trilostane is preferred due to its similar efficacy and fewer side effects . Other similar compounds include metyrapone and ketoconazole, which also inhibit steroid synthesis but have different mechanisms of action and clinical applications .
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
InChI Key |
KVJXBPDAXMEYOA-HCQVATNNSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


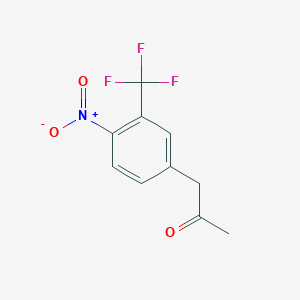
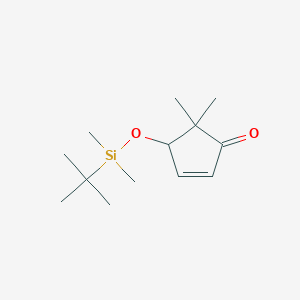
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)

![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)

